3-Hydroxy-4-butanolide
Overview
Description
It is a structural derivative of carbohydrates and is characterized by its lactol structure resulting from intramolecular condensation . This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-butanolide can be synthesized through various methods. One efficient route involves the preparation from 3-bromo-2-triisopropylsilyloxyfuran via lithium-bromine exchange and subsequent derivatization with carbon or heteroatom electrophiles . Another method includes the palladium-catalyzed reaction between 4-tosyl-2(5H)-furanone and boronic acids, yielding 4-substituted 2(5H)-furanones .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the cobalt-catalyzed C-H functionalization of acrylic acids with formaldehyde provides butenolides . Additionally, oxidative cyclization of β-substituted β,γ-unsaturated carboxylic acids using hypervalent iodine reagents is another method employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-butanolide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents are commonly used for oxidative cyclization.
Reduction: Lithium-bromine exchange reactions are employed in the reduction processes.
Substitution: Palladium-catalyzed reactions with boronic acids are typical for substitution reactions.
Major Products: The major products formed from these reactions include 4-substituted 2(5H)-furanones and other butenolide derivatives .
Scientific Research Applications
3-Hydroxy-4-butanolide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Hydroxy-4-butanolide exerts its effects involves its interaction with central neurons in the hypothalamus. It modulates feeding behavior by conveying intrinsic signals of satiety and hunger . The compound’s molecular targets include specific neurons that regulate these physiological responses, leading to changes in food intake and metabolic processes .
Comparison with Similar Compounds
- 2-Hydroxy-4-hydroxymethyl-4-butanolide
- 4-Hydroxy-2-butanone
- γ-Butyrolactone
Comparison: 3-Hydroxy-4-butanolide is unique due to its specific effects on satiety and hunger, which are not observed in similar compounds like γ-Butyrolactone . Additionally, its structural properties and reactivity make it distinct in various chemical reactions compared to other butenolides .
Properties
IUPAC Name |
4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEPWBMWFIVRPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxy-4-butanolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
211107-44-7 | |
Record name | 3-Hydroxy-4-butanolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 - 157 °C | |
Record name | 3-Hydroxy-4-butanolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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